

GR 55562 Dihydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GR 55562 dihydrochloride

Cat. No.: B607725

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **GR 55562 dihydrochloride**, a selective 5-HT_{1B/1D} receptor antagonist. This document details its chemical properties, pharmacological actions, and key experimental protocols, offering a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Core Chemical and Physical Properties

GR 55562 dihydrochloride is a potent and selective antagonist for the serotonin 1B and 1D receptors. Its chemical and physical characteristics are summarized below.

Property	Value	Reference
CAS Number	172854-55-6	[1]
Alternate CAS Number	159533-25-2	[2][3]
Molecular Formula	C ₂₃ H ₂₅ N ₃ O ₂ · 2HCl	[2]
Molecular Weight	448.39 g/mol	[2]
Appearance	Off-white to light yellow solid powder	[3]
Purity	≥98%	[2]
Solubility	Soluble in water to 100 mM	[1]
Storage	Desiccate at +4°C for long-term storage.	[2]

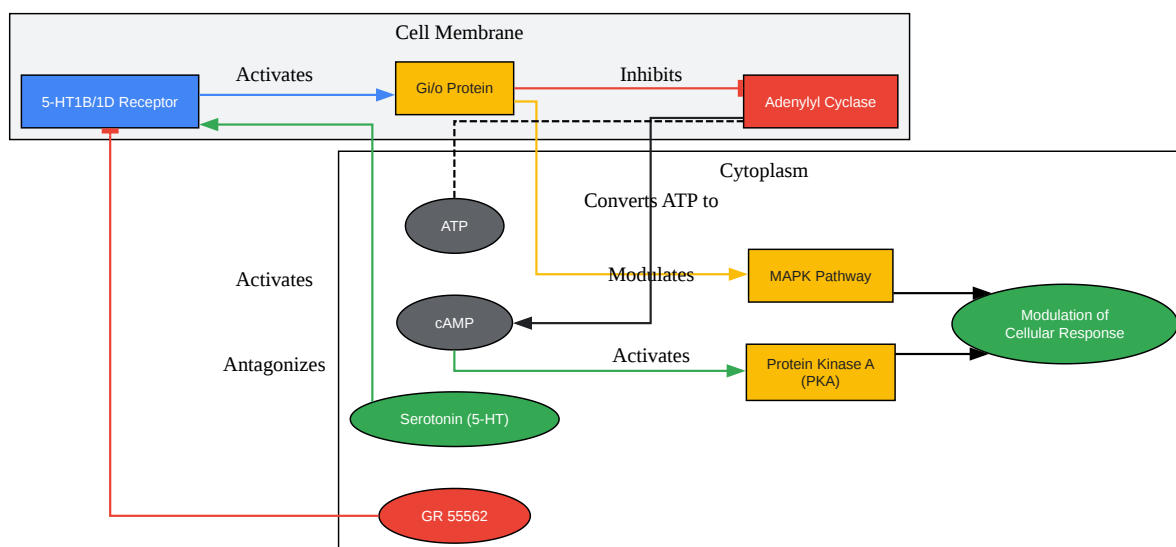
Pharmacological Profile

GR 55562 dihydrochloride exhibits high affinity for human 5-HT1B and 5-HT1D receptors, acting as a competitive antagonist. Its selectivity for these receptor subtypes makes it a valuable tool for investigating their physiological and pathological roles.

Parameter	Value	Species	Receptor	Reference
pKi	7.4	Human	5-HT1B	[1]
pKi	6.2	Human	5-HT1D	[1]
pEC ₁₀ (5-HT evoked contraction inhibition)	7.26	Not Specified	Not Specified	[1]

Signaling Pathways of 5-HT1B and 5-HT1D Receptors

The 5-HT_{1B} and 5-HT_{1D} receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors by serotonin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, these receptors can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.



[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathway of 5-HT_{1B/1D} receptors.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of **GR 55562 dihydrochloride** for the human 5-HT1B or 5-HT1D receptor.

1. Materials and Reagents:

- Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1B or 5-HT1D receptor.
- Radioligand: [³H]-GR125743 (a high-affinity 5-HT1B/1D antagonist).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA.
- **GR 55562 Dihydrochloride**: Stock solution in assay buffer.
- Non-specific Binding Control: 10 μM of a non-radiolabeled, high-affinity 5-HT1B/1D ligand (e.g., serotonin).
- Scintillation Cocktail.
- 96-well plates and filter mats.

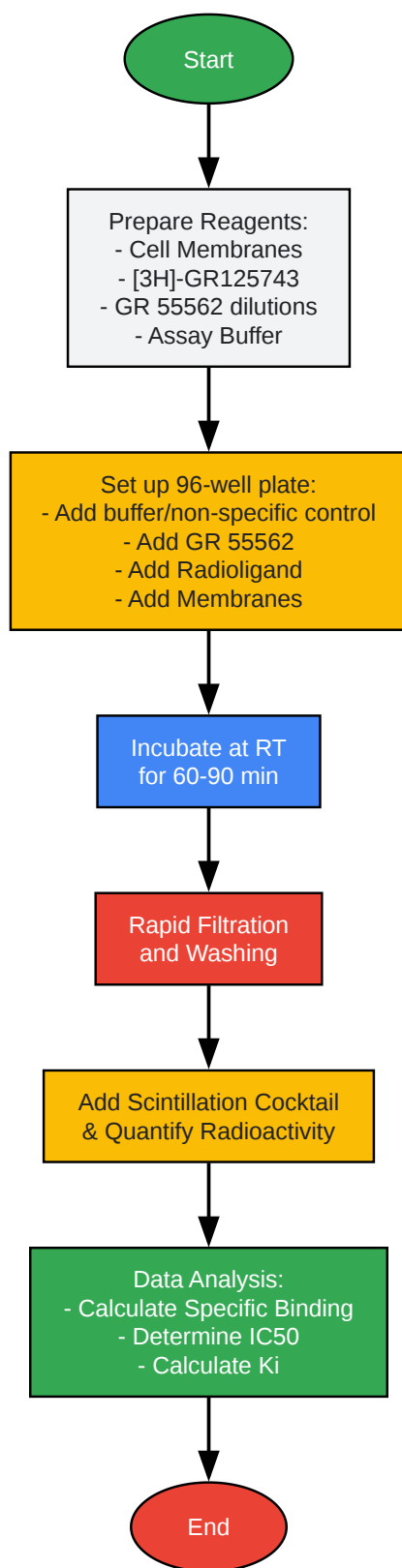
2. Procedure:

- Prepare serial dilutions of **GR 55562 dihydrochloride** in assay buffer.
- In a 96-well plate, add in the following order:
 - 50 μL of assay buffer (for total binding) or 50 μL of non-specific binding control.
 - 50 μL of the appropriate **GR 55562 dihydrochloride** dilution.
 - 50 μL of [³H]-GR125743 (at a final concentration close to its K_d).
 - 50 μL of cell membrane suspension (containing 10-20 μg of protein).
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.

- Wash the filters three times with ice-cold assay buffer.
- Dry the filter mats and add scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the **GR 55562 dihydrochloride** concentration.
- Determine the IC_{50} value from the resulting sigmoidal curve using non-linear regression.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



[Click to download full resolution via product page](#)

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Assay: Adenylyl Cyclase Inhibition

This protocol outlines a functional assay to measure the antagonist activity of **GR 55562 dihydrochloride** by assessing its ability to reverse agonist-induced inhibition of adenylyl cyclase.

1. Materials and Reagents:

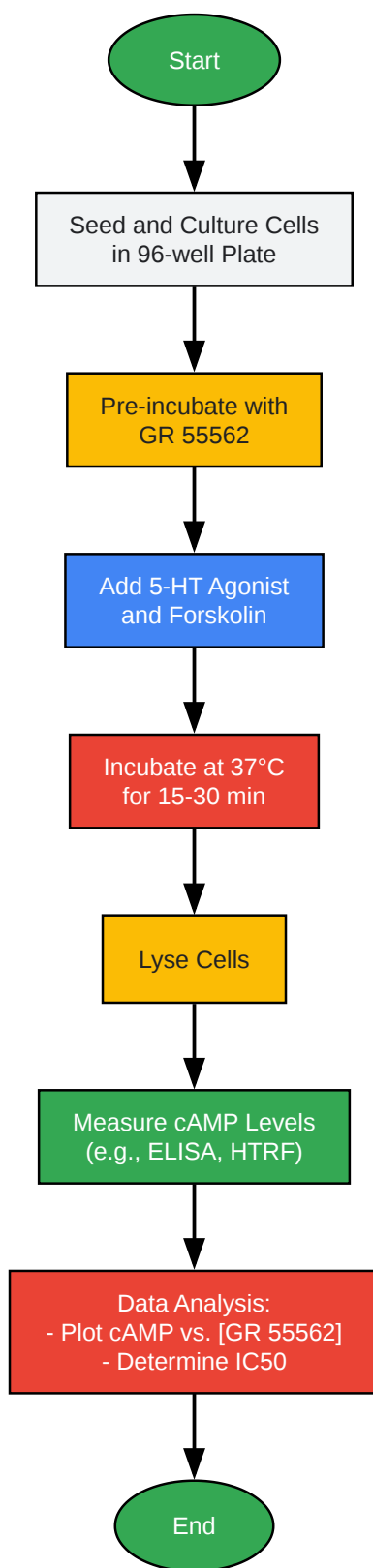
- Cells: CHO or HEK293 cells stably expressing the human 5-HT1B or 5-HT1D receptor.
- Cell Culture Medium.
- Stimulation Buffer: HBSS or similar buffer.
- Forskolin: To stimulate adenylyl cyclase.
- 5-HT Agonist: Serotonin or a selective 5-HT1B/1D agonist (e.g., CP-93129).
- **GR 55562 Dihydrochloride**.
- cAMP Assay Kit (e.g., ELISA or HTRF-based).

2. Procedure:

- Seed the cells in a 96-well plate and grow to confluency.
- Wash the cells with stimulation buffer.
- Pre-incubate the cells with various concentrations of **GR 55562 dihydrochloride** for 15-30 minutes at 37°C.
- Add the 5-HT agonist (at a concentration that gives ~80% of its maximal response) and forskolin (to amplify the cAMP signal).
- Incubate for a further 15-30 minutes at 37°C.
- Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure the intracellular cAMP concentration using the assay kit.

3. Data Analysis:

- Plot the cAMP concentration against the logarithm of the **GR 55562 dihydrochloride** concentration.
- Determine the IC_{50} value, which represents the concentration of the antagonist that causes a 50% reversal of the agonist-induced inhibition of cAMP production.
- The data can be used to determine the potency of GR 55562 as a functional antagonist.



[Click to download full resolution via product page](#)

Figure 3: Workflow for an adenylyl cyclase inhibition functional assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Functional characterization of 5-HT_{1A} and 5-HT_{1B} serotonin receptor signaling through G-protein-activated inwardly rectifying K⁺ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional interactions between native G_s-coupled 5-HT receptors in HEK-293 cells and the heterologously expressed serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a 5-HT_{1B} receptor on CHO cells: functional responses in the absence of radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GR 55562 Dihydrochloride: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607725#gr-55562-dihydrochloride-cas-number-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com